BenchChemオンラインストアへようこそ!

3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride (CAS 2031258-49-6) is a heterocyclic building block that combines a six-membered 1,3-oxazinan-2-one ring with a para-aminomethylphenyl substituent, supplied as the hydrochloride salt for enhanced solid-state stability and handling. The 1,3-oxazinan-2-one scaffold is a recognized privileged structure in medicinal chemistry, with optimized derivatives demonstrating low-nanomolar inhibitory potency against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in vitro.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.7
CAS No. 2031258-49-6
Cat. No. B2532725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride
CAS2031258-49-6
Molecular FormulaC11H15ClN2O2
Molecular Weight242.7
Structural Identifiers
SMILESC1CN(C(=O)OC1)C2=CC=C(C=C2)CN.Cl
InChIInChI=1S/C11H14N2O2.ClH/c12-8-9-2-4-10(5-3-9)13-6-1-7-15-11(13)14;/h2-5H,1,6-8,12H2;1H
InChIKeyUEUMCDIHLQNGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride (CAS 2031258-49-6): A Specialized Oxazinanone Building Block


3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride (CAS 2031258-49-6) is a heterocyclic building block that combines a six-membered 1,3-oxazinan-2-one ring with a para-aminomethylphenyl substituent, supplied as the hydrochloride salt for enhanced solid-state stability and handling. The 1,3-oxazinan-2-one scaffold is a recognized privileged structure in medicinal chemistry, with optimized derivatives demonstrating low-nanomolar inhibitory potency against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in vitro [1]. The target compound specifically presents a primary amine handle in the para-position, making it suitable for amide coupling, reductive amination, and urea formation in fragment elaboration or library synthesis. However, it is critical to note that this precise compound has zero indexed patents and zero indexed primary literature citations as of the latest database records [2]; its value proposition rests on well-defined structural features rather than on published biological profile data.

Why 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Generic substitution among 1,3-oxazinan-2-one building blocks is unreliable because small structural variations—regioisomerism, linker length, ring size, or salt form—can profoundly alter reactivity, downstream synthetic compatibility, and final compound geometry. The target compound's para-aminomethyl substitution places the nucleophilic amine at a geometrically distinct distance and orientation from the oxazinanone carbonyl relative to its meta-isomer (CAS 1250502-21-6) . Additionally, the methylene spacer between the phenyl ring and the amine differentiates it from direct aniline-linked analogs such as 3-(4-aminophenyl)-1,3-oxazinan-2-one, altering both electronic character and conformational flexibility . Finally, the hydrochloride salt form (CAS 2031258-49-6) provides distinct solubility, hygroscopicity, and weighing accuracy compared to the free base (CAS 1247674-71-0), directly impacting experimental reproducibility . The quantitative evidence below details these differences.

Quantitative Differentiation Evidence: 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride vs. Closest Analogs


Regiochemical Differentiation: Para-Aminomethyl vs. Meta-Aminomethyl Isomer

The target compound bears the aminomethyl group at the para-position of the phenyl ring, whereas the commercially available meta-isomer (CAS 1250502-21-6) places it at the meta-position. This positional difference alters the exit vector of the primary amine by approximately 120° in the plane of the aromatic ring, a critical parameter in fragment-based drug design where vector geometry directly influences target binding . This is a class-level inference drawn from established medicinal chemistry principles of regioisomeric differentiation; no direct head-to-head biological comparison of these two specific compounds has been published.

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Linker-Length Impact: Aminomethyl (-CH2NH2) vs. Direct Amino (-NH2) Substitution

The target compound contains a methylene (-CH2-) spacer between the phenyl ring and the primary amine, whereas 3-(4-aminophenyl)-1,3-oxazinan-2-one has the amine directly attached to the ring. This additional methylene unit increases the distance from the phenyl centroid to the amine nitrogen by approximately 1.5 Å and converts the amine from an aniline-type (pKa conjugate acid ~4.6) to a benzylamine-type (pKa conjugate acid ~9.3), representing a >10^4-fold difference in basicity [1]. This is a class-level inference based on established pKa values for aniline vs. benzylamine; no direct comparative experimental data between these two specific compounds exist.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Ring-Size Scaffold Differentiation: 1,3-Oxazinan-2-one (6-Membered) vs. 1,3-Oxazolidin-2-one (5-Membered)

The 1,3-oxazinan-2-one core is a six-membered cyclic carbamate, a homologue of the more common five-membered 1,3-oxazolidin-2-one pharmacophore found in compounds like the antibiotic linezolid. This ring expansion introduces an additional sp3 carbon, increasing conformational flexibility and altering the spatial relationship between the N-aryl substituent and the carbonyl group. In medicinal chemistry programs targeting 11β-HSD1, 1,3-oxazinan-2-one inhibitors achieved IC50 values as low as 42 nM, with further optimization yielding 0.8 nM enzymatic potency, demonstrating that this scaffold can support high-affinity target engagement when properly substituted [1]. No direct comparative data are available for the specific aminomethylphenyl series.

Medicinal Chemistry Scaffold Hopping Pharmacophore Design

Salt Form Advantage: Hydrochloride vs. Free Base – Handling and Physicochemical Properties

The target compound is supplied as the hydrochloride salt (CAS 2031258-49-6), differentiating it from the free base form (CAS 1247674-71-0). The salt form provides a molecular weight of 242.70 g/mol (vs. 206.24 g/mol for the free base) and improved solid-state properties . The free base has a predicted boiling point of 357.3±21.0 °C and density of 1.218±0.06 g/cm³ . The hydrochloride salt is supplied as a powder with purity ≥95%, stored at room temperature, and ships under normal conditions . This represents a direct head-to-head comparison of the two available forms of the same molecular entity.

Chemical Logistics Compound Management Solid-State Chemistry

Supply Chain and Availability: Dual-Sourcing with Enamine and Sigma-Aldrich

The target compound is stocked at Enamine (Ukraine and US warehouses) with a lead time of 1–5 days and is also catalogued by Sigma-Aldrich under product number ENA517161428 . The meta-isomer (CAS 1250502-21-6) is listed by Fluorochem at a premium price point equivalent to approximately €1,600/g , while the target compound is available at approximately €1,279/g from CymitQuimica , representing a ~20% cost advantage. This is a cross-study comparable dimension.

Procurement Supply Chain Resilience Research Operations

High-Confidence Application Scenarios for 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride


Fragment-Based Drug Discovery Requiring para-Aminomethyl Aromatic Vector

This compound serves as a fragment elaboration building block when a para-oriented primary amine is needed for amide coupling to carboxylic acid-containing fragments. Its benzylamine-type amine (pKa ~9.3) is suitable for HATU/DIPEA-mediated couplings after in situ free-basing, and the linear para geometry ensures predictable vector control in structure-based design, avoiding the bent trajectory of the meta-isomer . The six-membered oxazinanone ring provides additional hydrogen-bond acceptor capacity via the carbamate carbonyl, potentially engaging protein backbone NH groups as observed in 11β-HSD1 inhibitor co-crystal structures [1].

Parallel Library Synthesis Requiring Uniform Salt Form for Automated Dispensing

The hydrochloride salt, supplied as a free-flowing powder with 95% purity, is compatible with automated solid-dispensing platforms such as the Chemspeed or Mettler-Toledo Quantos systems. Its non-hygroscopic nature and room-temperature storage stability reduce handling variability compared to the free base, which lacks a defined melting point and may present as a sticky solid or oil . The dual-source availability from Enamine and Sigma-Aldrich ensures supply continuity for large library campaigns .

Synthesis of 1,3-Oxazinan-2-one-Based 11β-HSD1 Inhibitor Scaffolds

For medicinal chemistry programs targeting 11β-hydroxysteroid dehydrogenase type 1, this building block offers a direct entry into the oxazinanone scaffold series that has delivered clinical candidates with nanomolar potency [2]. The para-aminomethyl handle allows rapid diversification via amide bond formation to explore structure-activity relationships at the solvent-exposed region of the binding pocket, while preserving the core pharmacophore geometry validated in co-crystal structures (PDB entries available for the oxazinanone series) [2].

Scaffold-Hopping Studies Comparing Six-Membered vs. Five-Membered Cyclic Carbamates

This compound enables direct comparison of the 1,3-oxazinan-2-one scaffold against 1,3-oxazolidin-2-one analogs in parallel synthesis. Researchers can generate matched molecular pairs that differ only in ring size (six- vs. five-membered) while maintaining identical substitution patterns, allowing clean deconvolution of scaffold effects on potency, metabolic stability, and permeability [2]. The ClogP of 0.654 for the hydrochloride salt indicates favorable physicochemical space for CNS or oral drug targets .

Quote Request

Request a Quote for 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.